

Application Note: Comprehensive Analytical Characterization of Bis(2-chlorophenyl) cyanocarbonimidodithioate

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Compound of Interest

Compound Name:	<i>Bis(2-chlorophenyl) cyanocarbonimidodithioate</i>
CAS No.:	152382-52-0
Cat. No.:	B125295

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Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of **Bis(2-chlorophenyl) cyanocarbonimidodithioate**. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This document outlines a multi-faceted analytical approach, leveraging spectroscopic and chromatographic techniques to provide a thorough characterization. The protocols are presented with an emphasis on the underlying scientific principles to empower users to adapt and troubleshoot these methods effectively.

Introduction

Bis(2-chlorophenyl) cyanocarbonimidodithioate is a complex organic molecule with the empirical formula $C_{14}H_8Cl_2N_2S_2$ [1][2]. Its structure, featuring two chlorophenyl rings and a cyanocarbonimidodithioate core, presents unique analytical challenges and necessitates a robust and multi-technique approach for comprehensive characterization. The presence of

chromophores, specific functional groups, and its potential for impurities require a combination of spectroscopic and chromatographic methods to fully elucidate its chemical properties.

The analytical strategies outlined in this document are designed to address the following key aspects of characterization:

- Identity Confirmation: Unambiguous verification of the chemical structure.
- Purity Assessment: Quantification of the primary compound and detection of any impurities.
- Physicochemical Properties: Determination of key properties relevant to its application.

This guide is structured to provide both theoretical understanding and practical, step-by-step protocols for the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Characterization

Spectroscopic methods provide foundational information about the molecular structure and electronic properties of **Bis(2-chlorophenyl) cyanocarbonimidodithioate**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy is employed to probe the electronic transitions within the molecule. The presence of aromatic rings (chlorophenyl groups) and the conjugated cyanocarbonimidodithioate system are expected to give rise to characteristic absorption bands in the UV-Vis spectrum. This technique is particularly useful for quantitative analysis and for providing initial evidence of the compound's electronic structure.

Protocol:

- Sample Preparation:
 - Prepare a stock solution of **Bis(2-chlorophenyl) cyanocarbonimidodithioate** in a UV-transparent solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

- From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically within the linear range of the instrument, 0.1 - 1.0 AU).
- Instrumentation and Analysis:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Scan the sample from 200 to 800 nm.
 - Use the solvent as a blank for baseline correction.
 - Identify the wavelength of maximum absorbance (λ_{max}).
- Data Interpretation:
 - The λ_{max} provides information about the electronic conjugation within the molecule. The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law, which is a key quantitative parameter.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For **Bis(2-chlorophenyl) cyanocarbonimidodithioate**, FT-IR can confirm the presence of the C \equiv N (cyano), C=N, C-S, and C-Cl bonds, as well as the aromatic C-H and C=C vibrations.

Protocol:

- Sample Preparation:
 - For a solid sample, the KBr pellet method is recommended. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a transparent pellet.
 - Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

- Instrumentation and Analysis:
 - Acquire the spectrum using an FT-IR spectrometer over the range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the empty sample compartment (or the ATR crystal) before analyzing the sample.
- Data Interpretation:
 - Identify characteristic absorption bands corresponding to the functional groups of the molecule.

Functional Group	Expected Wavenumber (cm^{-1})
C≡N (Nitrile)	2260 - 2200
C=N (Imine)	1690 - 1640
C=C (Aromatic)	1600 - 1450
C-Cl (Aryl Chloride)	1100 - 1000
C-S (Thioether)	800 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ^1H NMR will elucidate the number and environment of the protons, while ^{13}C NMR will provide information about the carbon skeleton. These techniques are indispensable for unambiguous structure confirmation.

Protocol:

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

- Instrumentation and Analysis:
 - Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Standard pulse sequences should be used.
- Data Interpretation:
 - ^1H NMR: The chemical shifts, integration, and coupling patterns of the aromatic protons will confirm the substitution pattern of the chlorophenyl rings.
 - ^{13}C NMR: The chemical shifts will confirm the presence of the aromatic carbons, the cyano carbon, and the carbon of the carbonimidodithioate group.

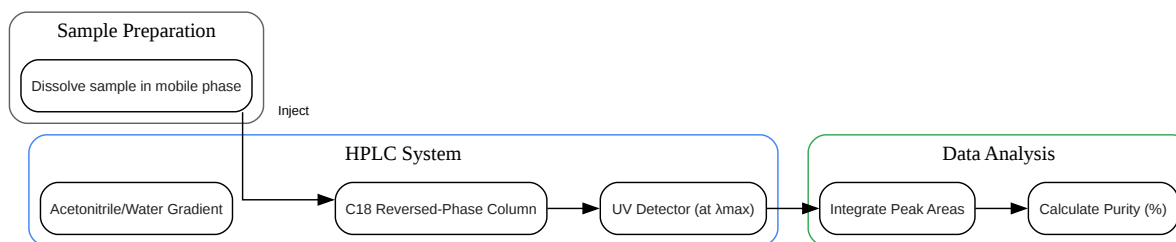
Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of **Bis(2-chlorophenyl) cyanocarbonimidodithioate** and for quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds. Given the aromatic and polar nature of the target molecule, a reversed-phase HPLC (RP-HPLC) method is proposed. This method separates compounds based on their hydrophobicity. For compounds with dithioate groups, ion-exchange chromatography can also be a valuable tool.^{[3][4]}

Workflow for HPLC Method Development:



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Caption: HPLC method development workflow.

Protocol for RP-HPLC:

- Instrumentation:
 - HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
 - Mobile Phase A: Water
 - Mobile Phase B: Acetonitrile
 - Gradient: A typical starting point would be a linear gradient from 50% B to 95% B over 20 minutes.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 $^{\circ}$ C
 - Detection: UV at the λ_{max} determined by UV-Vis spectroscopy.

- Injection Volume: 10 μ L
- Sample Preparation:
 - Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.
 - Filter the sample through a 0.45 μ m syringe filter before injection.
- Data Analysis:
 - The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	A: Water, B: Acetonitrile
Gradient	50-95% B in 20 min
Flow Rate	1.0 mL/min
Temperature	30 $^{\circ}$ C
Detection	UV at λ max

Gas Chromatography-Mass Spectrometry (GC-MS)

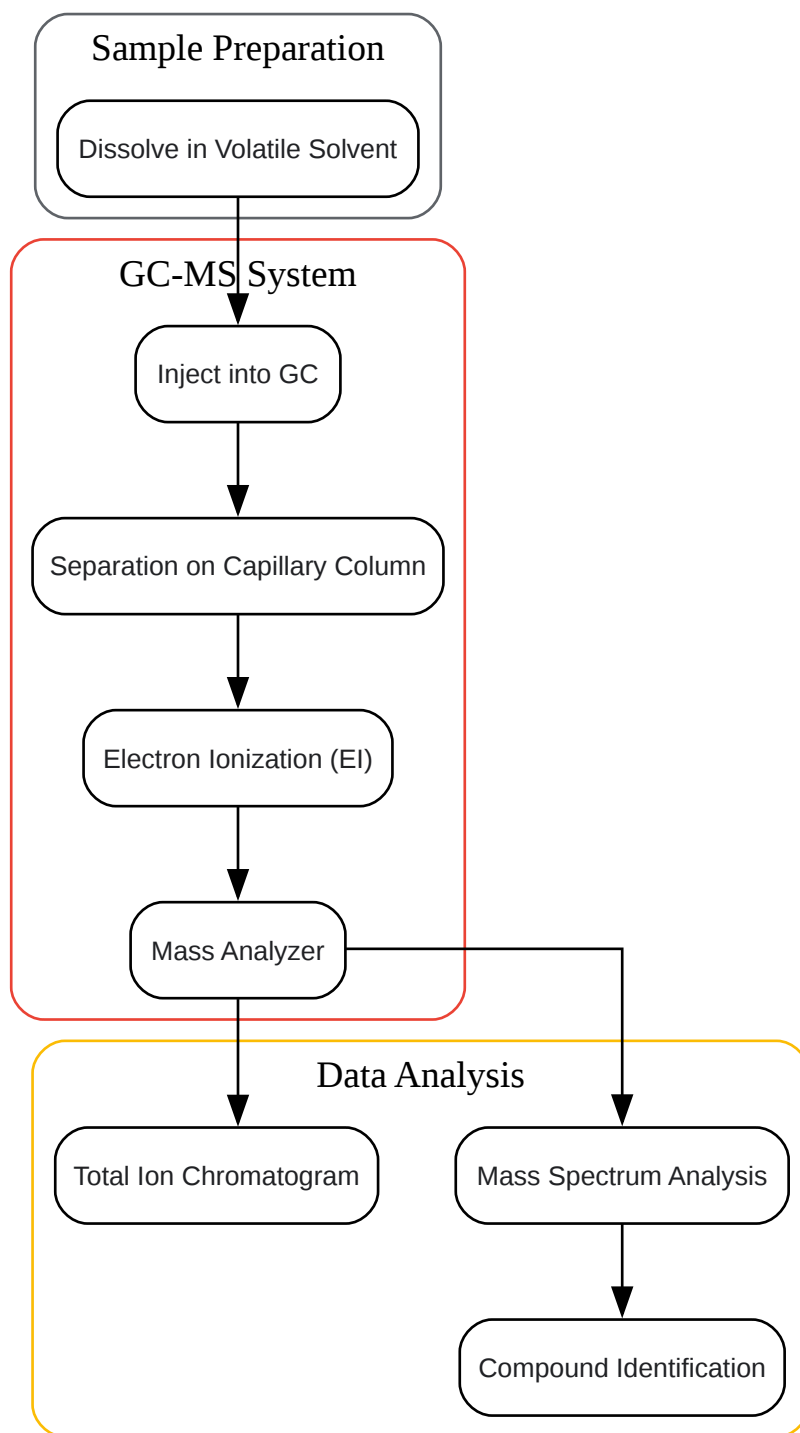
Principle: For thermally stable and volatile compounds, GC-MS is a powerful technique for separation and identification. The organochlorine nature of **Bis(2-chlorophenyl) cyanocarbonimidodithioate** suggests that it may be amenable to GC analysis. The mass spectrometer provides molecular weight information and fragmentation patterns that can be used for structural elucidation and confirmation of identity. This method is commonly used for the analysis of organochlorine pesticides.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Protocol for GC-MS:

- Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
- Chromatographic Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Inlet Temperature: 280 $^{\circ}\text{C}$
 - Oven Temperature Program: Start at 150 $^{\circ}\text{C}$, hold for 1 minute, then ramp to 300 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$, and hold for 5 minutes.
 - Injection Mode: Splitless
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 50-500.
 - Source Temperature: 230 $^{\circ}\text{C}$
 - Quadrupole Temperature: 150 $^{\circ}\text{C}$
- Sample Preparation:
 - Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 $\mu\text{g}/\text{mL}$.
- Data Analysis:
 - The retention time of the peak in the total ion chromatogram (TIC) provides a characteristic identifier.
 - The mass spectrum of the peak should show the molecular ion (M^+) and a characteristic fragmentation pattern, including isotopic peaks due to the presence of chlorine atoms.

Workflow for GC-MS Analysis:



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Caption: GC-MS analysis workflow.

Conclusion

The analytical characterization of **Bis(2-chlorophenyl) cyanocarbonimidodithioate** requires a multi-faceted approach that combines spectroscopic and chromatographic techniques. The methods outlined in this application note provide a robust framework for confirming the identity, assessing the purity, and determining the key physicochemical properties of this compound. The successful application of these methods will ensure the quality and reliability of this molecule for its intended research and development applications.

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